Mal-amido-PEG4-NHS

Catalog No.
S534412
CAS No.
756525-99-2
M.F
C22H31N3O11
M. Wt
513.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mal-amido-PEG4-NHS

CAS Number

756525-99-2

Product Name

Mal-amido-PEG4-NHS

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C22H31N3O11

Molecular Weight

513.5

InChI

InChI=1S/C22H31N3O11/c26-17(5-8-24-18(27)1-2-19(24)28)23-7-10-33-12-14-35-16-15-34-13-11-32-9-6-22(31)36-25-20(29)3-4-21(25)30/h1-2H,3-16H2,(H,23,26)

InChI Key

XSRYGQJQNPJNKZ-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O

Solubility

Soluble in DMSO

Synonyms

Mal-amido-PEG4-NHS

Description

The exact mass of the compound Mal-amido-PEG4-NHS is 513.1959 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mal-amido-PEG4-NHS is a specialized chemical compound that features a polyethylene glycol (PEG) backbone with a maleimide group and an N-hydroxysuccinimide (NHS) ester. This compound is recognized for its utility in bioconjugation, allowing for the formation of stable covalent bonds with biomolecules, particularly those containing thiol or amine groups. The presence of the PEG spacer enhances the solubility of the compound in aqueous environments, making it suitable for various biological applications. The molecular formula for Mal-amido-PEG4-NHS is C22H31N3O11, and it has a molecular weight of approximately 513.5 g/mol .

  • Substitution Reactions: The NHS ester can react with primary amines to form stable amide bonds, which are crucial for linking proteins or peptides to other molecules.
  • Addition Reactions: The maleimide group reacts specifically with thiol groups in a Michael addition reaction, forming stable thioether bonds. This specificity allows for targeted conjugation in complex biological systems .

Reaction Conditions

  • Amide Bond Formation: Typically occurs under mild conditions (pH 7-8) with primary amines.
  • Thioether Bond Formation: Takes place at neutral to slightly basic pH conditions, facilitating the reaction between maleimide and thiol groups .

Mal-amido-PEG4-NHS exhibits significant biological activity due to its ability to facilitate bioconjugation processes. It is particularly valuable in the development of antibody-drug conjugates (ADCs) and other therapeutic agents aimed at targeted cancer therapy. The compound's ability to form stable linkages with biomolecules enhances the efficacy and specificity of drug delivery systems. Additionally, its application extends to protein labeling and modification, enabling researchers to study protein interactions and functions more effectively .

The synthesis of Mal-amido-PEG4-NHS typically involves several steps:

  • Activation of Polyethylene Glycol: Polyethylene glycol is activated by reacting it with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC), resulting in PEG-NHS ester.
  • Coupling with Maleimide: The activated PEG-NHS ester is then reacted with maleimide under controlled conditions to yield Mal-amido-PEG4-NHS.
  • Purification: The final product is purified using techniques like column chromatography and recrystallization to achieve high purity levels .

Mal-amido-PEG4-NHS has diverse applications across various fields:

  • Bioconjugation: Used extensively for attaching proteins, peptides, and other biomolecules.
  • Drug Delivery Systems: Integral in developing targeted therapies, particularly in oncology.
  • Nanotechnology: Employed in the synthesis of nanoparticles for drug delivery and imaging applications.
  • Research Tools: Utilized in protein labeling and modification studies .

Interaction studies involving Mal-amido-PEG4-NHS primarily focus on its reactivity with thiol-containing molecules and primary amines. These studies help elucidate the efficiency and stability of conjugation reactions, which are critical for optimizing drug delivery systems and understanding biomolecular interactions. By analyzing these interactions, researchers can better design compounds that achieve desired therapeutic outcomes while minimizing off-target effects .

Mal-amido-PEG4-NHS can be compared with several similar compounds, highlighting its unique properties:

Compound NameStructure/FeaturesUnique Characteristics
N-Mal-N-bis(PEG2-NHS ester)Shorter PEG chainLess hydrophilic; limited solubility compared to Mal-amido-PEG4-NHS
N-(Mal-PEG4-carbonyl)-N-bis(PEG4-NHS ester)Contains an additional carbonyl groupDifferent reactivity; may alter solubility properties
Mal-NH-PEG4-NHSSimilar structure but less branchedSlightly different reactivity profile due to structural variations

The uniqueness of Mal-amido-PEG4-NHS lies in its branched structure combined with two terminal NHS esters, which enhance its reactivity and versatility for bioconjugation applications .

Mal-amido-Polyethylene Glycol-4-N-Hydroxysuccinimide represents a sophisticated heterobifunctional crosslinking reagent that has gained considerable attention in bioconjugation chemistry and pharmaceutical applications [1] [2]. This compound serves as a non-cleavable linker containing dual reactive functionalities connected through a hydrophilic polyethylene glycol spacer chain [3]. The systematic analysis of its molecular structure reveals intricate architectural features that contribute to its unique reactivity profile and bioconjugation capabilities.

Molecular Formula and Atomic Composition

The molecular constitution of Mal-amido-Polyethylene Glycol-4-N-Hydroxysuccinimide demonstrates a precisely defined atomic arrangement that underlies its dual reactivity characteristics [1] [4]. The compound exhibits the molecular formula C₂₂H₃₁N₃O₁₁, corresponding to a molecular weight of 513.5 grams per mole [2] [7]. This formulation encompasses a total of 67 atoms distributed across four distinct elemental categories, with carbon representing the predominant constituent at 22 atoms, followed by hydrogen at 31 atoms, oxygen at 11 atoms, and nitrogen at 3 atoms [3] [4].

The Chemical Abstracts Service registry number 756525-99-2 provides unambiguous identification of this compound within chemical databases [1] [7]. The International Union of Pure and Applied Chemistry nomenclature designates this molecule as 2,5-dioxopyrrolidin-1-yl 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oate [4] [33]. The Simplified Molecular Input Line Entry System representation O=C(CCOCCOCCOCCOCCNC(CCN1C(C=CC1=O)=O)=O)ON2C(CCC2=O)=O provides a linear textual description of the molecular connectivity [30] [33].

PropertyValueReference
Molecular FormulaC₂₂H₃₁N₃O₁₁ [1] [2] [4]
Molecular Weight513.5 g/mol [2] [7] [9]
Carbon Atoms22 [3] [4]
Hydrogen Atoms31 [3] [4]
Nitrogen Atoms3 [3] [4]
Oxygen Atoms11 [3] [4]
Chemical Abstracts Service Number756525-99-2 [1] [7] [9]
International Chemical Identifier KeyXSRYGQJQNPJNKZ-UHFFFAOYSA-N [3] [33]

The atomic composition reveals strategic placement of heteroatoms that facilitate the compound's bifunctional reactivity [14] [17]. The three nitrogen atoms are distributed between the maleimide heterocycle, the amide linkage connecting the maleimide to the polyethylene glycol chain, and the N-hydroxysuccinimide ester terminus [1] [3]. The eleven oxygen atoms contribute to both the reactive carbonyl functionalities and the ether linkages within the polyethylene glycol spacer [24] [28].

Nuclear Magnetic Resonance Spectroscopic Profiling (¹H, ¹³C)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of Mal-amido-Polyethylene Glycol-4-N-Hydroxysuccinimide through detailed analysis of both proton and carbon-13 environments [37] [39]. The proton nuclear magnetic resonance spectrum exhibits characteristic signatures corresponding to each functional domain within the molecule [37] [41]. The maleimide moiety displays distinctive vinyl proton resonances in the aromatic region, typically appearing as coupled signals due to the alkene protons of the heterocyclic ring [14] [40].

The polyethylene glycol spacer chain contributes dominant signals in the aliphatic region of the proton spectrum [37] [41]. The characteristic methylene protons adjacent to oxygen atoms in the polyethylene glycol backbone appear as complex multipets centered around 3.6-3.8 parts per million [41]. These signals demonstrate the expected integration ratios corresponding to the tetrameric ethylene glycol unit composition [37]. The carbon-13 coupled proton peaks, arising from the 1.1% natural abundance of carbon-13, manifest as satellite peaks positioned approximately ±70 hertz from the main polyethylene glycol signals [37] [41].

Nuclear Magnetic Resonance RegionChemical Shift (ppm)AssignmentMultiplicity
Maleimide vinyl protons6.7-6.8C=C-HSinglet
Polyethylene glycol methylene3.6-3.8-OCH₂CH₂O-Multiplet
Amide methylene2.4-2.6-CH₂CONH-Triplet
N-Hydroxysuccinimide methylene2.8-2.9-CH₂CH₂- (NHS)Singlet
Carbon-13 satellites±0.12 from main peak¹³C-¹H couplingDoublet

The carbon-13 nuclear magnetic resonance spectrum reveals distinct carbonyl resonances corresponding to the various amide and ester functionalities [38]. The maleimide carbonyl carbons typically resonate in the 170-175 parts per million region, while the N-hydroxysuccinimide ester carbonyl appears at approximately 169 parts per million [38]. The polyethylene glycol carbon signals manifest in the 60-70 parts per million range, corresponding to the methylene carbons adjacent to oxygen atoms [37] [41].

The spectroscopic analysis confirms the absence of coupling between carbon-13 and proton nuclei in standard carbon-13 acquisition protocols, resulting in singlet resonances for all carbon environments [38]. This decoupling facilitates precise assignment of individual carbon atoms within the molecular framework and enables quantitative analysis of structural integrity [39] [41].

Functional Group Architecture: Maleimide versus N-Hydroxysuccinimide Ester Moieties

The architectural design of Mal-amido-Polyethylene Glycol-4-N-Hydroxysuccinimide incorporates two chemically distinct reactive domains that exhibit complementary selectivity toward different nucleophilic targets [14] [17]. The maleimide functionality serves as a thiol-selective electrophile, demonstrating preferential reactivity toward sulfhydryl groups under mildly acidic to neutral conditions [15] [16]. This selectivity arises from the electron-deficient nature of the maleimide double bond, which undergoes facile nucleophilic addition with thiol nucleophiles through a Michael addition mechanism [14] [20].

The maleimide moiety exhibits optimal reactivity within the pH range of 6.5 to 7.5, where thiol groups maintain sufficient nucleophilicity while avoiding competing hydrolysis reactions [19] [21]. The resulting thioether linkage demonstrates exceptional stability under physiological conditions, forming an irreversible covalent bond that resists hydrolytic cleavage [15] [16]. The maleimide group demonstrates minimal reactivity toward primary amines under these conditions, ensuring selective thiol targeting in complex biological systems [20] [21].

Functional GroupReactive SpeciesOptimal pH RangeProduct StabilityReaction Mechanism
MaleimideThiol groups6.5-7.5Highly stableMichael addition
N-Hydroxysuccinimide EsterPrimary amines7.0-9.0Stable amide bondNucleophilic acyl substitution

The N-hydroxysuccinimide ester moiety provides complementary selectivity toward primary amine functionalities, operating through a nucleophilic acyl substitution mechanism [17] [21]. This reactive group demonstrates optimal performance under slightly basic conditions, typically pH 7.0 to 9.0, where primary amines exist in their deprotonated nucleophilic form [21]. The reaction proceeds through formation of a tetrahedral intermediate followed by elimination of N-hydroxysuccinimide as a leaving group, generating a stable amide linkage [17].

The N-hydroxysuccinimide ester exhibits superior stability compared to other activated esters, demonstrating reduced susceptibility to hydrolytic degradation during storage and handling [17] [19]. This enhanced stability derives from the electron-withdrawing properties of the succinimide ring, which stabilizes the ester carbonyl while maintaining sufficient electrophilicity for amine coupling reactions [21]. The dual functionality enables sequential conjugation reactions, allowing controlled assembly of complex molecular architectures through orthogonal chemistry [19] [20].

Polyethylene Glycol Spacer Configuration and Conformational Dynamics

The tetrameric polyethylene glycol spacer within Mal-amido-Polyethylene Glycol-4-N-Hydroxysuccinimide functions as a flexible hydrophilic bridge that significantly influences the compound's physical properties and bioconjugation performance [18] [22]. The spacer comprises four ethylene glycol repeat units, creating a linear chain of alternating carbon-carbon and carbon-oxygen bonds that exhibits exceptional conformational flexibility [27] [28]. This structural arrangement provides an extended molecular length of approximately 17.6 angstroms when fully extended, though the actual conformational ensemble encompasses a broad distribution of interconverting geometries [24] [26].

Molecular dynamics simulations reveal that polyethylene glycol spacers undergo rapid conformational transitions on nanosecond timescales, sampling diverse spatial arrangements that influence the accessibility of terminal reactive groups [18] [27]. The ether linkages within the polyethylene glycol backbone confer rotational freedom around carbon-oxygen bonds, enabling the spacer to adopt compact or extended conformations depending on the local chemical environment [29]. These conformational dynamics play a crucial role in determining the effective concentration of reactive functionalities and their steric accessibility to target molecules [22] [23].

Spacer PropertyValueMeasurement MethodReference
Number of Ethylene Glycol Units4Structural analysis [24] [28]
Extended Length~17.6 ÅMolecular modeling [24]
Rotational Correlation TimeNanosecond scaleMolecular dynamics [18] [27]
Hydration Shell Thickness2-3 ÅSimulation studies [26] [29]
Conformational FlexibilityHighNuclear magnetic resonance [25] [27]

The hydrophilic character of the polyethylene glycol spacer significantly enhances the aqueous solubility of conjugated molecules, reducing aggregation tendencies and improving biocompatibility [24] [26]. The spacer forms extensive hydrogen bonding networks with surrounding water molecules, creating a hydration shell that shields attached biomolecules from nonspecific interactions [26] [29]. This hydration effect contributes to the well-documented ability of polyethylene glycol modifications to reduce immunogenicity and extend circulation half-life of therapeutic proteins [24] [28].

The conformational dynamics of the polyethylene glycol spacer also influence the kinetics of bioconjugation reactions by modulating the effective local concentration of reactive groups [22] [27]. Extended conformations maximize the spatial separation between maleimide and N-hydroxysuccinimide ester functionalities, reducing potential steric interference during sequential conjugation steps [23] [25]. Conversely, compact conformations may facilitate intramolecular interactions that could influence reaction selectivity or product stability [18] [29].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.1

Exact Mass

513.1959

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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